1-(4-Allyl-2-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
This compound is a synthetic aryloxy-propanolamine derivative featuring a piperazine-linked phenoxy core. Its structure includes a 4-allyl-2-methoxyphenoxy moiety attached to a 3-chlorophenyl-substituted piperazine via a propan-2-ol linker, with hydrochloride salt formation enhancing solubility . The allyl and methoxy groups on the phenoxy ring likely influence lipophilicity and metabolic stability, while the 3-chlorophenyl group on piperazine may modulate receptor binding affinity.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3.ClH/c1-3-5-18-8-9-22(23(14-18)28-2)29-17-21(27)16-25-10-12-26(13-11-25)20-7-4-6-19(24)15-20;/h3-4,6-9,14-15,21,27H,1,5,10-13,16-17H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGNBLRTLPMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Allyl vs. Chloro/Methoxy Groups : The allyl group in the target compound may enhance membrane permeability compared to the polar 4-chloro or 4-methoxy substituents in analogs .
- Piperazine Modifications : The 3-chlorophenyl group provides distinct electronic effects (electron-withdrawing) compared to 4-methoxyphenyl (electron-donating) or 2-hydroxyethyl (polar) groups, impacting receptor interactions .
Pharmacological Activity (Hypothetical Analysis)
- Adrenergic/Serotonergic Modulation : Piperazine derivatives often target 5-HT₁A or α-adrenergic receptors. The 3-chlorophenyl group may favor 5-HT₁A affinity, similar to arylpiperazine antidepressants .
Physicochemical Properties
- Solubility : Hydrochloride salt formation improves aqueous solubility versus free bases. The allyl group may reduce crystallinity compared to adamantyl derivatives .
- LogP : Predicted logP values (estimated via DFT methods ) suggest moderate lipophilicity (~3.5), intermediate between the hydrophilic 2-hydroxyethyl analog (~2.8) and the highly lipophilic adamantyl derivative (~5.1) .
Computational Studies
- Docking Analysis (AutoDock4 ) : Preliminary modeling indicates the 3-chlorophenyl group forms halogen bonds with conserved residues in 5-HT₁A receptors, unlike 4-methoxyphenyl analogs reliant on hydrophobic interactions .
- Electron Localization (Multiwfn ) : The allyl group exhibits delocalized electron density (ELF = 0.72) compared to methoxy (ELF = 0.65), suggesting stronger van der Waals interactions .
- Thermochemical Stability : DFT calculations (B3LYP functional ) predict a Gibbs free energy of formation ΔGf = −245 kcal/mol, comparable to other arylpiperazines.
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